![molecular formula C23H27ClF3N5O2 B2897938 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone CAS No. 338979-18-3](/img/structure/B2897938.png)

1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

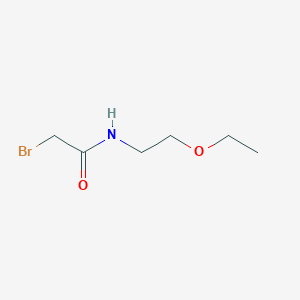

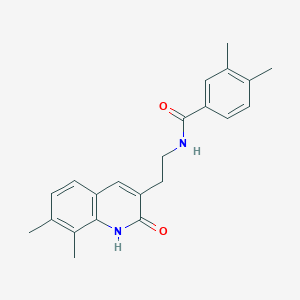

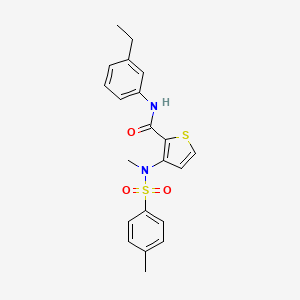

The compound “1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-[4-(4-methoxyphenyl)piperazino]-1-ethanone” is a complex organic molecule . It contains several functional groups, including two piperazino groups, a trifluoromethyl group, and a methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule. The piperazino groups are likely to influence the molecule’s conformation and reactivity .Chemical Reactions Analysis

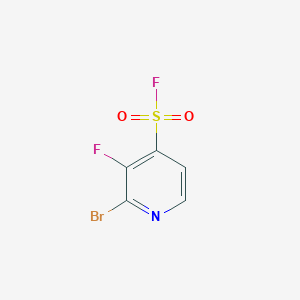

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups offers various sites for reactivity. For instance, the trifluoromethyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and stability .Scientific Research Applications

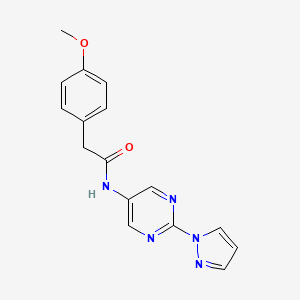

Synthesis and Biological Activity

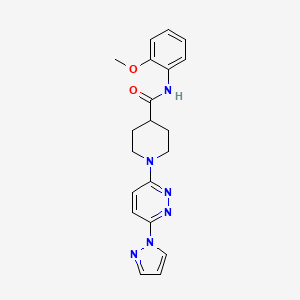

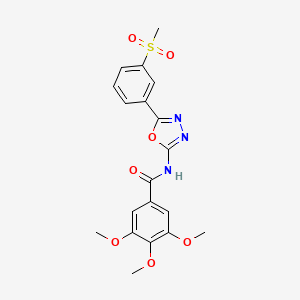

The compound and its derivatives have been synthesized through various methods, including conventional, microwave, and ultrasound-mediated techniques, to explore their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. For instance, a study by Mermer et al. (2018) focused on the synthesis of 1,2,4-triazole derivatives containing a piperazine nucleus, showing promising biological potentials in antimicrobial and antioxidant activities (Mermer et al., 2018).

Antimicrobial and Antitumor Activities

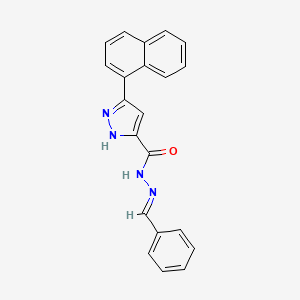

Further investigations into new pyridine derivatives by Patel, Agravat, and Shaikh (2011) have demonstrated variable and modest antimicrobial activities against bacteria and fungi, highlighting the potential for these compounds in addressing infectious diseases (Patel et al., 2011). Additionally, derivatives bearing a piperazine amide moiety have been evaluated for their antitumor activities, particularly against breast cancer cells, with some compounds showing significant antiproliferative effects (Yurttaş et al., 2014).

Antipsychotic and Antiretroviral Properties

Some derivatives have been evaluated for their antipsychotic activity through pharmacological and computational studies, indicating their potential in treating mental health disorders by exhibiting anti-dopaminergic and anti-serotonergic activities (Bhosale et al., 2014). Furthermore, analogues like bis(heteroaryl)piperazines have shown significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors, marking an important step in the development of novel antiretroviral therapies (Romero et al., 1994).

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or agrochemicals, given the presence of trifluoromethylpyridines . Further studies could also focus on developing efficient synthesis methods for this compound.

properties

IUPAC Name |

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClF3N5O2/c1-34-19-4-2-18(3-5-19)30-8-6-29(7-9-30)16-21(33)31-10-12-32(13-11-31)22-20(24)14-17(15-28-22)23(25,26)27/h2-5,14-15H,6-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJBFEZMGGARAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClF3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2897874.png)

![Ethyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2897876.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)